

Application Notes and Protocols for Sto-609 in In Vitro Kinase Assays

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Compound of Interest

Compound Name: Sto-609

Cat. No.: B120004

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Introduction

Sto-609 is a potent, selective, and cell-permeable inhibitor of Ca^{2+} /calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3] It acts as a competitive inhibitor of ATP, effectively blocking the phosphorylation of downstream targets.[2][3] **Sto-609** exhibits high selectivity for both CaMKK α and CaMKK β isoforms, making it an invaluable tool for dissecting the roles of these kinases in cellular signaling pathways.[1][2][3][4] These application notes provide detailed protocols for utilizing **Sto-609** in in vitro kinase assays to investigate CaMKK activity and its downstream signaling cascades.

Data Presentation

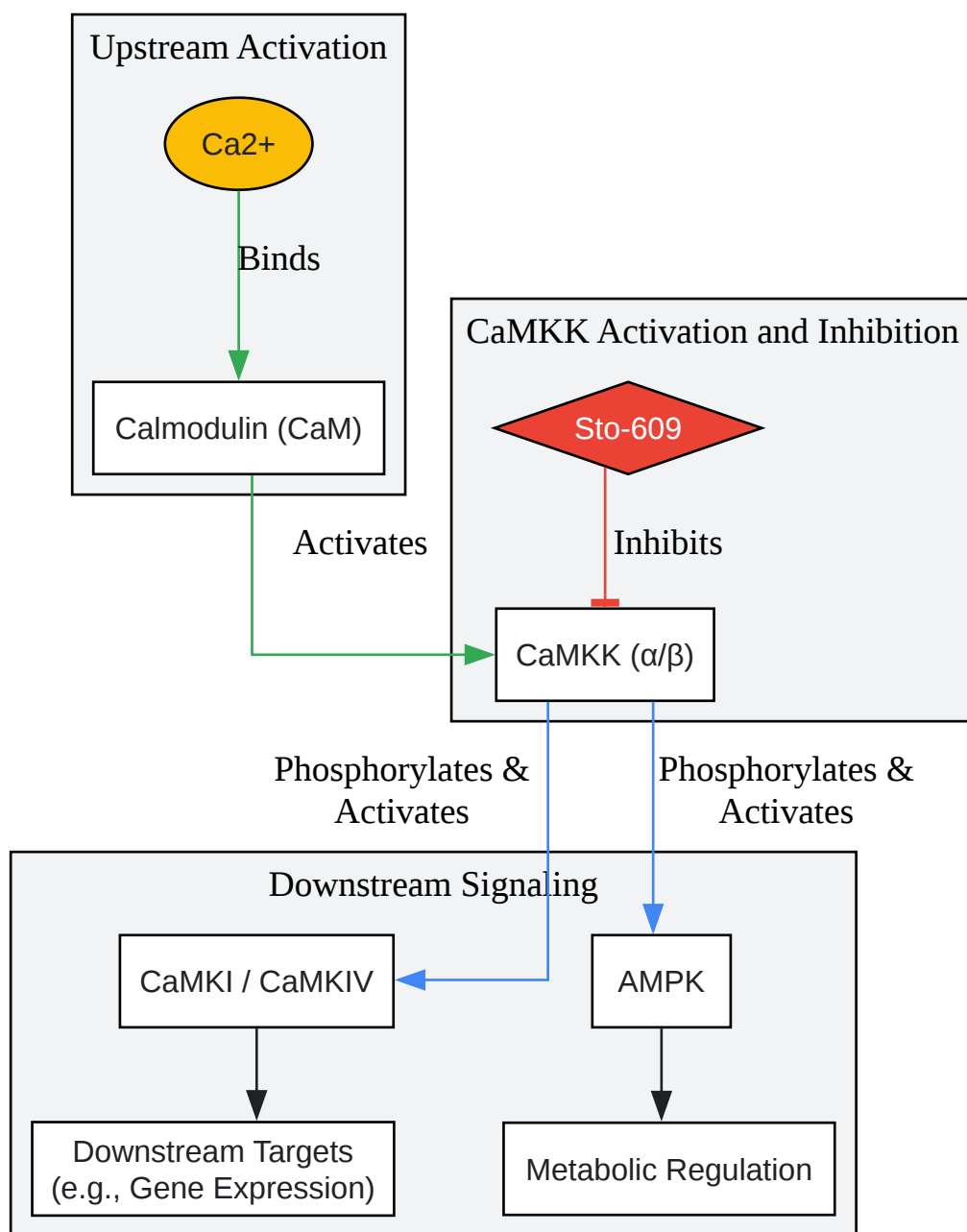
Inhibitory Activity of Sto-609

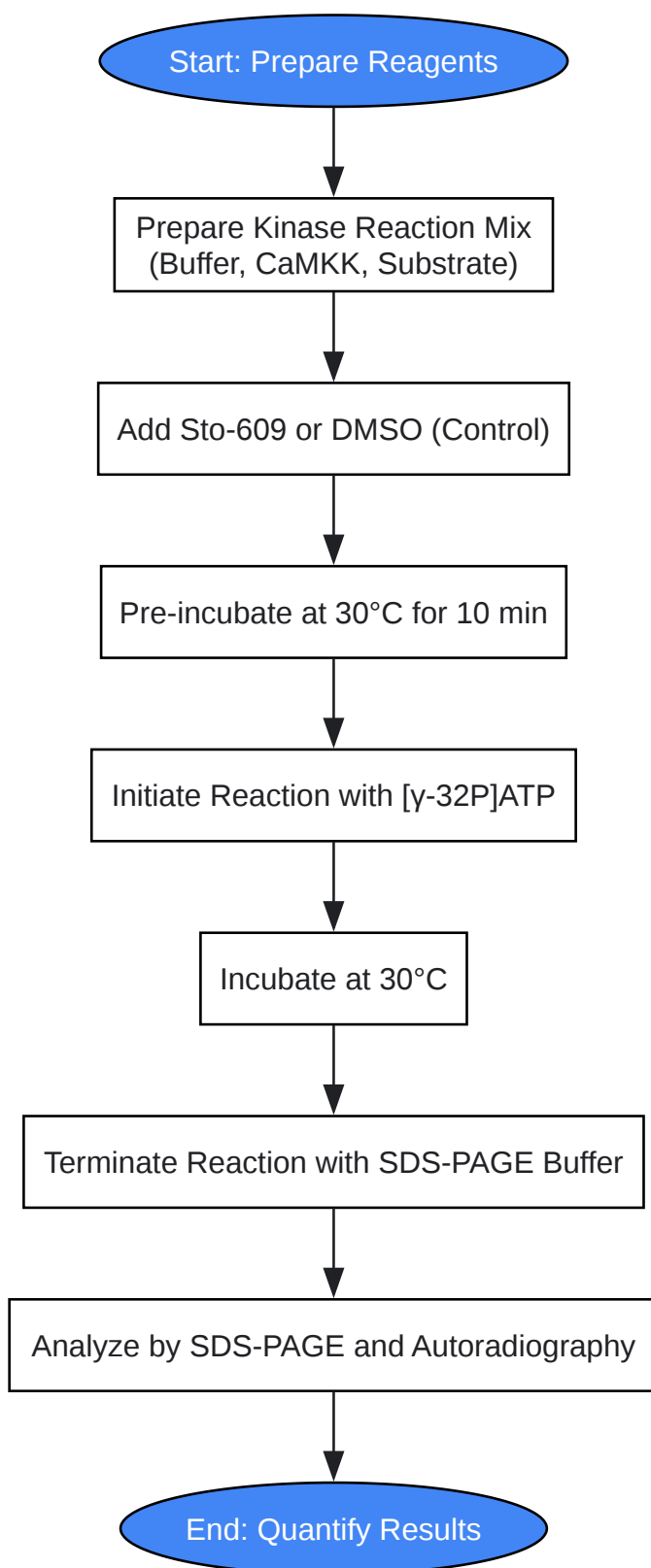
Target Kinase	Parameter	Value	Notes
CaMKK α	Ki	80 ng/mL (~0.25 μ M)	Recombinant enzyme[1][2][3][4][5]
CaMKK β	Ki	15 ng/mL (~47 nM)	Recombinant enzyme[1][2][3][4][5]
AMPKK	IC50	~0.02 μ g/mL	In HeLa cell lysates[1]
CaMKII	IC50	~10 μ g/mL	Indicates high selectivity for CaMKK over this downstream kinase[1][2][3][5]

Note: The inhibitory potency of **Sto-609** can vary depending on the experimental conditions, including the concentrations of ATP and the substrate.

Signaling Pathway

The primary signaling pathway inhibited by **Sto-609** is the CaMKK-CaMK cascade. Elevated intracellular Ca²⁺ levels lead to the activation of calmodulin (CaM), which in turn activates CaMKK. CaMKK then phosphorylates and activates downstream kinases such as CaMKI and CaMKIV, which regulate a variety of cellular processes, including gene expression and cell proliferation. **Sto-609** also inhibits the AMP-activated protein kinase (AMPK) pathway by targeting the upstream kinase AMPKK (CaMKK).[4][6]





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